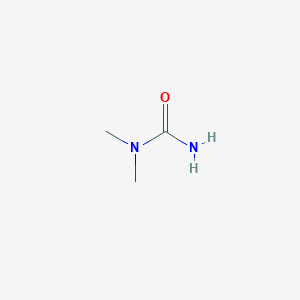
4-(n-Butoxy)benzenesulfonyl chloride
Übersicht
Beschreibung
4-(n-Butoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a clear liquid that can range in color from colorless to light orange or yellow . This compound is known for its reactivity and is used in various chemical processes and research applications.
Wissenschaftliche Forschungsanwendungen
4-(n-Butoxy)benzenesulfonyl chloride has a wide range of applications in scientific research:
Safety and Hazards
4-(n-Butoxy)benzenesulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking immediate medical attention in case of exposure .
Wirkmechanismus
Target of Action
The primary target of 4-(n-Butoxy)benzenesulfonyl chloride is the aromatic compounds, specifically benzene . The compound acts as an electrophile, seeking out electron-rich aromatic compounds to form sulfonyl chlorides .
Mode of Action
The compound interacts with its targets through a process known as chlorosulfonation . In this reaction, the compound acts as an electrophile, reacting with the aromatic nucleus to produce the corresponding sulfonyl chloride . This is a typical electrophilic aromatic substitution reaction .
Biochemical Pathways
It’s known that the compound can participate in reactions involving aromatic compounds, leading to the formation of sulfonyl chlorides . These sulfonyl chlorides can then participate in further reactions, potentially affecting various biochemical pathways.
Pharmacokinetics
Given its chemical properties, it can be inferred that the compound is likely to have good solubility in organic solvents
Result of Action
The primary result of the action of this compound is the formation of sulfonyl chlorides . These compounds can then participate in further reactions, potentially leading to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , which could potentially affect its stability and efficacy. Furthermore, the temperature and the presence of other chemicals can also influence the compound’s reactivity and the outcomes of its reactions .
Vorbereitungsmethoden
4-(n-Butoxy)benzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzenesulfonyl chloride with n-butyl alcohol in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-(n-Butoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(n-butoxy)benzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-(n-Butoxy)benzenesulfonyl chloride can be compared to other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride . While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the n-butoxy group, which imparts different reactivity and solubility properties .
Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- Methanesulfonyl chloride
These compounds are used in similar applications but differ in their specific reactivity and physical properties .
Eigenschaften
IUPAC Name |
4-butoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKWMUBXVMFXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333766 | |
| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-56-3 | |
| Record name | 4-Butoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(n-Butoxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72182.png)












